molecular formula C11H19N3O2 B6285101 tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate CAS No. 2140316-52-3

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate

Cat. No. B6285101
CAS RN: 2140316-52-3
M. Wt: 225.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the broad range of chemical and biological properties of imidazole, it continues to be a focus of research for the development of new therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with 4,5-dihydro-1H-imidazole in the presence of a suitable coupling agent.", "Starting Materials": [ "tert-butyl 3-aminomethylazetidine-1-carboxylate", "4,5-dihydro-1H-imidazole", "coupling agent" ], "Reaction": [ "To a solution of tert-butyl 3-aminomethylazetidine-1-carboxylate in a suitable solvent, add 4,5-dihydro-1H-imidazole and the coupling agent.", "Stir the reaction mixture at room temperature for a suitable period of time.", "Quench the reaction by adding a suitable acid.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2140316-52-3

Product Name

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate

Molecular Formula

C11H19N3O2

Molecular Weight

225.3

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.